2-tert-Butyl-4H-1-benzopyran
Description
2-tert-Butyl-4H-1-benzopyran is a benzopyran derivative characterized by a fused benzene and pyran ring system, with a tert-butyl substituent at the 2-position. This structural motif confers unique steric and electronic properties, influencing its chemical reactivity, solubility, and biological interactions. Benzopyrans are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis.
Properties
IUPAC Name |
2-tert-butyl-4H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)14-12/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRLSEBBGACEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CCC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540022 | |
| Record name | 2-tert-Butyl-4H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95109-93-6 | |
| Record name | 2-tert-Butyl-4H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-4H-chromene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-(tert-butyl)phenol with ethyl acetoacetate. The reaction is carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which facilitates the formation of the chromene ring.
Industrial Production Methods: In industrial settings, the production of 2-(tert-Butyl)-4H-chromene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: 2-(tert-Butyl)-4H-chromene can undergo oxidation reactions to form corresponding chromanones or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 2-(tert-Butyl)-4H-chromene can lead to the formation of dihydrochromenes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The tert-butyl group in 2-(tert-Butyl)-4H-chromene can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like alkyl halides and organometallic compounds are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Chromanones, quinones.
Reduction: Dihydrochromenes.
Substitution: Various substituted chromenes depending on the reagent used.
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
2-tert-Butyl-4H-1-benzopyran is a potential candidate for antioxidant applications because its structure allows it to scavenge free radicals. Benzopyran derivatives have demonstrated a broad spectrum of pharmacological actions, including anti-inflammatory capabilities . Other 4H-1-benzopyran-4-one derivatives are used as anti-inflammatory and anti-allergic agents .
Pharmaceutical Applications
Benzopyrans have captured the spotlight in drug development, because of their broad spectrum of pharmacological actions, such as antibacterial, antifungal, antiviral, antitumor, antioxidant, and anti-inflammatory capabilities .
Antitumor Activity
33.9% of benzopyran compounds have shown antitumor activity .
Antiviral Activity
The benzopyrans compounds exhibit good antitumor and antiviral activity .
Antimicrobial Activity
6-Methylchromone, a compound sharing structural similarities with this compound, has demonstrated antimicrobial activity.
Comparison with Structurally Similar Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 6,8-Di-t-butyl-4H-1-benzopyran | Benzopyran | Anti-allergic and anti-inflammatory activities |
| Tert-butylhydroquinone | Hydroquinone derivative | Antioxidant properties |
| 6-Methylchromone | Chromone | Antimicrobial activity |
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4H-chromene involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Impact of Substituents on Chemical Properties
- Electronic Effects : Replacement of the pyran oxygen with sulfur (as in the benzothiopyran analog) increases electron density, altering redox behavior and resonance stabilization. This modification could enhance suitability for applications in organic electronics or catalysis .
- Solubility and Lipophilicity: Polar groups like tetrazole (in the 7-butoxy derivative) improve aqueous solubility, whereas alkyl chains (e.g., hexylamino) or aromatic substituents (e.g., chlorophenyl) increase lipophilicity, affecting bioavailability .
Methodological Considerations
Analytical techniques such as HPLC and mass spectrometry are critical for purity assessment and structural elucidation of these compounds . Computational methods like molecular docking further aid in predicting interactions with biological targets, guiding rational design .
Biological Activity
2-tert-Butyl-4H-1-benzopyran, a member of the benzopyran family, is recognized for its diverse biological activities. This compound features a tert-butyl group at the 2-position of the benzopyran ring, which enhances its reactivity and biological potential. Research has demonstrated that it possesses antioxidant , anti-inflammatory , and anticancer properties, making it a subject of significant interest in medicinal chemistry.
Chemical Structure and Properties
The general formula for this compound is C₁₁H₁₄O, characterized by a fused benzene and pyran ring structure. The presence of the tert-butyl group contributes to its unique physical and chemical properties, influencing its biological activity.
Antioxidant Properties
This compound exhibits strong antioxidant activity, attributed to its ability to scavenge free radicals and inhibit oxidative stress. This mechanism is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Activity
Research indicates that this compound has notable anti-inflammatory effects. It modulates various inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
Anticancer Effects
The anticancer properties of this compound have been highlighted in several studies. It has shown selective cytotoxicity against various cancer cell lines, including breast (MDA-MB-231), prostate (PC-3), and ovarian (SKOV-3) cancers. The compound's IC₅₀ values against these cell lines range from 5.2 to 22.2 μM, demonstrating significant antiproliferative activity .
The biological activity of this compound is mediated through its interaction with multiple molecular targets:
- Enzyme Modulation : It inhibits key enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory responses.
- Cell Signaling Pathways : The compound influences various signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 6,8-Di-t-butyl-4H-1-benzopyran | Benzopyran | Anti-allergic and anti-inflammatory |
| Tert-butylhydroquinone | Hydroquinone derivative | Antioxidant properties |
| 6-Methylchromone | Chromone | Antimicrobial activity |
| This compound | Benzopyran | Antioxidant, anti-inflammatory, anticancer |
This table illustrates the distinct biological activities associated with structurally similar compounds. While many share antioxidant properties, this compound's specific substitution pattern enhances its efficacy in various biological contexts.
Case Studies
Several studies have documented the efficacy of this compound:
- Antiproliferative Study : A study investigating its effects on MDA-MB-231 cells revealed that at a concentration of 5 μM, it induced apoptosis by approximately 50.8%, highlighting its potential as an anticancer agent .
- Inflammation Model : In animal models of inflammation, treatment with this compound significantly reduced swelling and pain, indicating strong anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
